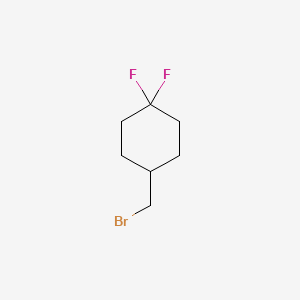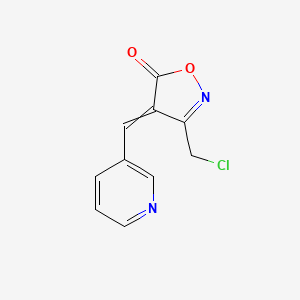
(4E)-3-(Chloromethyl)-4-(pyridin-3-ylmethylene)-isoxazol-5(4H)-one
概要
説明
(4E)-3-(Chloromethyl)-4-(pyridin-3-ylmethylene)-isoxazol-5(4H)-one is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by a chloromethyl group and a pyridin-3-ylmethylene substituent, making it a versatile molecule in various chemical reactions and applications.
科学的研究の応用
(4E)-3-(Chloromethyl)-4-(pyridin-3-ylmethylene)-isoxazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(Chloromethyl)-4-(pyridin-3-ylmethylene)-isoxazol-5(4H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3-pyridinecarboxaldehyde with chloromethyl isocyanate in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often include solvents like dichloromethane or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
化学反応の分析
Types of Reactions
(4E)-3-(Chloromethyl)-4-(pyridin-3-ylmethylene)-isoxazol-5(4H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
作用機序
The mechanism of action of (4E)-3-(Chloromethyl)-4-(pyridin-3-ylmethylene)-isoxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(4E)-3-(Bromomethyl)-4-(pyridin-3-ylmethylene)-isoxazol-5(4H)-one: Similar structure but with a bromomethyl group instead of a chloromethyl group.
(4E)-3-(Methyl)-4-(pyridin-3-ylmethylene)-isoxazol-5(4H)-one: Lacks the halogen substituent, affecting its reactivity and applications.
Uniqueness
(4E)-3-(Chloromethyl)-4-(pyridin-3-ylmethylene)-isoxazol-5(4H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloromethyl group enhances its reactivity in nucleophilic substitution reactions, while the pyridin-3-ylmethylene group contributes to its potential biological activities.
特性
IUPAC Name |
3-(chloromethyl)-4-(pyridin-3-ylmethylidene)-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-5-9-8(10(14)15-13-9)4-7-2-1-3-12-6-7/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVVFSILAGGCJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=NOC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


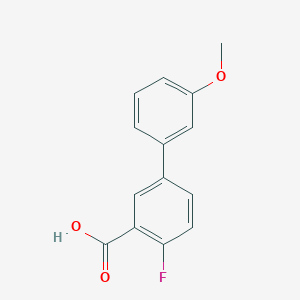
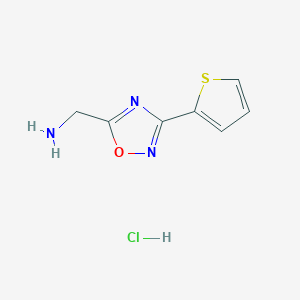
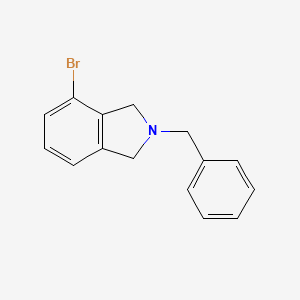
![2-[(3-Ethyl-1-adamantyl)oxy]ethanol](/img/structure/B1440632.png)

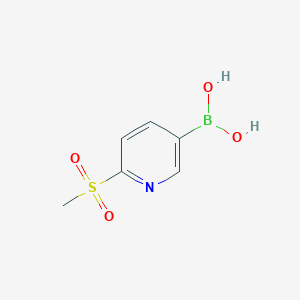
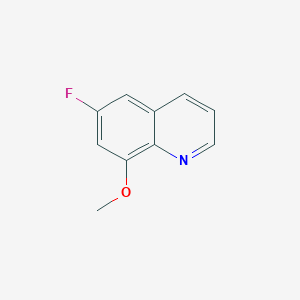
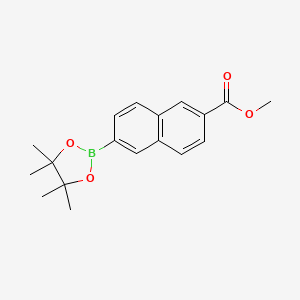
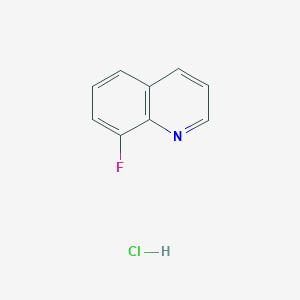
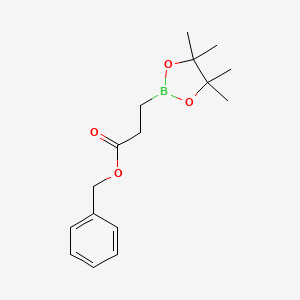
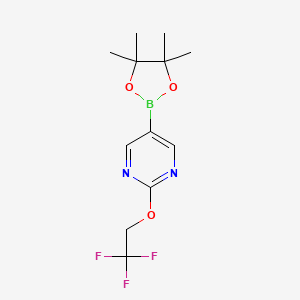
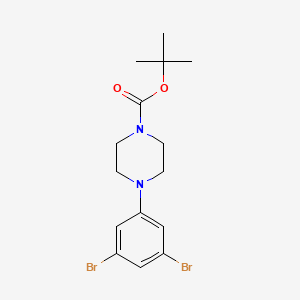
![3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440649.png)
